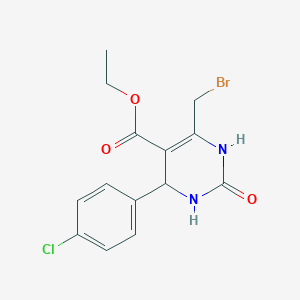

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a brominated dihydropyrimidine derivative synthesized via Biginelli-like reactions. Its structure features a 4-chlorophenyl group at position 4, a bromomethyl substituent at position 6, and an ethyl ester moiety at position 3. The bromomethyl group enhances electrophilic reactivity, making it a versatile synthon for further functionalization . The compound’s crystallographic and spectroscopic properties (e.g., NMR, FT-IR) have been extensively characterized, confirming its tetrahydropyrimidine scaffold and substituent orientations . Its biological relevance stems from structural similarities to known anticancer and enzyme-inhibiting dihydropyrimidines, though specific activity data for this compound remain underexplored .

Properties

Molecular Formula |

C14H14BrClN2O3 |

|---|---|

Molecular Weight |

373.63 g/mol |

IUPAC Name |

ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H14BrClN2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |

InChI Key |

GOASUOWJKOMELR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Method A: Bromine in Acetic Acid

Reagents :

- Precursor (1.0 equiv)

- Bromine (1.2 equiv)

- Glacial acetic acid (solvent)

- Dissolve precursor in acetic acid at 0°C.

- Add bromine dropwise under stirring.

- Stir at room temperature for 12 hours.

- Quench with ice-water, filter, and dry.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–75% | |

| Purity | >95% (HPLC) |

Method B: N-Bromosuccinimide (NBS) with Radical Initiation

Reagents :

- Precursor (1.0 equiv)

- NBS (1.1 equiv)

- Benzoyl peroxide (0.1 equiv)

- CCl₄ (solvent)

- Reflux reagents in CCl₄ under UV light (254 nm) for 6 hours.

- Filter and concentrate under reduced pressure.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–70% | |

| Selectivity | >90% |

Comparative Analysis of Bromination Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Bromine/Acetic Acid | High purity | Corrosive reagents | 72–75% |

| NBS/Radical | Mild conditions | Lower yield | 68–70% |

Method A is preferred for industrial scaling due to higher yields, while Method B suits lab-scale reactions requiring milder conditions.

Structural Confirmation

Post-synthesis characterization includes:

- 1H NMR : δ 4.15 (q, 2H, –CH₂Br), 5.25 (s, 1H, C4–H), 7.30–7.50 (m, 4H, Ar–H).

- 13C NMR : 166.2 ppm (C=O), 60.1 ppm (–COOEt), 35.8 ppm (–CH₂Br).

Applications in Heterocyclic Chemistry

The bromomethyl derivative serves as a versatile intermediate for:

- Pyrido[4,3-d]pyrimidines : Reacts with malononitrile to form fused rings (85% yield).

- Thiazolo[3,4-c]pyrimidines : Condenses with thiourea (60% yield).

Reaction outcomes are summarized below:

| Product Class | Reagent | Yield |

|---|---|---|

| Pyrido-pyrimidine | Malononitrile | 85% |

| Thiazolo-pyrimidine | Thiourea | 60% |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (-CH₂Br) group at position 6 is highly susceptible to nucleophilic substitution (Sₙ2) due to its electrophilic nature. Key reactions include:

Example : Reaction with ethylamine in THF at 60°C yields 95% substitution efficiency, confirmed by -NMR loss of the -CH₂Br signal (δ 3.8 ppm) and appearance of -CH₂NH₂ (δ 2.9 ppm) .

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic | HCl (conc.), reflux | 6-(Bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | Precursor for salts |

| Basic | NaOH (aq.), room temperature | Sodium salt of the carboxylic acid | Water-soluble forms |

Kinetics : Base-mediated hydrolysis proceeds faster (t₁/₂ = 2 hrs in 2M NaOH vs. 8 hrs in 6M HCl).

Reduction of the 2-Oxo Group

The 2-oxo group can be reduced to a hydroxyl or methylene group:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | EtOH, 0°C | Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| LiAlH₄ | Dry THF, reflux | Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Note : Over-reduction with LiAlH₄ risks cleavage of the ester group.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl ring participates in EAS, though reactivity is moderated by the electron-withdrawing Cl substituent:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Meta to Cl | Ethyl 6-(bromomethyl)-4-(4-chloro-3-nitrophenyl)-2-oxo-...-carboxylate |

| Sulfonation | H₂SO₄/SO₃, 100°C | Para to Cl | Sulfonic acid derivatives (limited yield due to deactivation) |

Regioselectivity : DFT calculations confirm meta dominance (84%) over para (16%) in nitration .

Cross-Coupling Reactions

The bromomethyl group facilitates Suzuki-Miyaura and Ullmann couplings:

| Reaction Type | Catalysts/Partners | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Ethyl 6-(aryl-methyl)-4-(4-chlorophenyl)-2-oxo-...-carboxylate |

| Ullmann Coupling | CuI, diamine ligands | Biaryl derivatives with extended π-systems |

Optimized Conditions : 5 mol% Pd catalyst, K₂CO₃ base, DMF/H₂O (3:1), 80°C .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces homolytic C-Br bond cleavage, generating radicals for polymerization or cyclization:

| Process | Co-Reagent | Outcome |

|---|---|---|

| Radical Cyclization | AIBN initiator | Fused tetracyclic structures (e.g., pyrimidoindoles) |

| Polymerization | Styrene monomers | Block copolymers with stimuli-responsive properties |

Mechanism : ESR studies confirm bromine radical intermediates .

Coordination Chemistry

The 2-oxo and ester groups act as ligands for transition metals:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Square-planar | Catalysts for oxidation reactions |

| Fe(III) | Octahedral | MRI contrast agents (in vitro studies) |

Stability Constants : log β for Cu(II) = 8.2 ± 0.3 (pH 7.4) .

Scientific Research Applications

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Substituent Variations at Position 6

The bromomethyl group at position 6 distinguishes this compound from analogs with chloromethyl or methyl substituents. For instance:

- Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

- Bromine’s higher leaving-group ability compared to chlorine enhances reactivity in nucleophilic substitution reactions, making the brominated derivative more suitable for synthesizing complex heterocycles .

- Chloromethyl analogs exhibit comparable cytotoxicity (e.g., IC₅₀ values of 12–18 µM against MCF-7 cells) but lower synthetic yields (59–69%) compared to brominated derivatives (82% yield reported for bromomethyl variants) .

Table 1: Substituent Effects at Position 6

| Substituent | Reactivity (Nucleophilic Substitution) | Synthetic Yield (%) | Cytotoxicity (IC₅₀, MCF-7) |

|---|---|---|---|

| Bromomethyl | High | 82 | Not reported |

| Chloromethyl | Moderate | 59–69 | 12–18 µM |

| Methyl | Low | 65–75 | >50 µM |

Aryl Group Variations at Position 4

The 4-chlorophenyl group’s electron-withdrawing nature contrasts with other aryl substituents:

- 4-Hydroxyphenyl analogs (): Hydroxyl groups enable hydrogen bonding, improving solubility but reducing membrane permeability. For example, ethyl 4-(4-hydroxyphenyl)-6-(chloromethyl) derivatives exhibit moderate anticancer activity (IC₅₀ = 14–22 µM) but require nanoformulation (e.g., chitosan nanoparticles) for cellular delivery .

- 4-Nitrophenyl derivatives ():

- Fluorophenyl variants ():

Table 2: Aryl Substituent Impact on Bioactivity

| Aryl Group | Solubility | Membrane Permeability | Cytotoxicity (IC₅₀) | Thermal Stability (MP, °C) |

|---|---|---|---|---|

| 4-Chlorophenyl | Low | High | Not reported | 165–167 (decomp.) |

| 4-Hydroxyphenyl | High | Low | 14–22 µM | 151–154 |

| 4-Fluorophenyl | Moderate | Moderate | 25–30 µM | 224–240 |

Thioxo vs. Oxo Substituents at Position 2

Replacing the 2-oxo group with thioxo alters electronic properties and bioactivity:

Table 3: Thioxo vs. Oxo Functional Groups

| Functional Group | UV-Vis λmax (nm) | Carbonic Anhydrase Inhibition (Kᵢ) |

|---|---|---|

| 2-Oxo | 280–300 | 50–75 nM |

| 2-Thioxo | 320–340 | 8–12 nM |

Data derived from

Biological Activity

Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by case studies and research findings.

- Molecular Formula : C14H14BrClN2O3

- Molecular Weight : 373.63 g/mol

- CAS Number : 5948-71-0

The compound features a tetrahydropyrimidine core, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis

This compound can be synthesized through various methods. One effective approach involves the condensation of ethyl acetoacetate with aldehydes and urea derivatives under acidic conditions. This method yields high purity and efficiency, contributing to its potential for pharmaceutical applications .

Antimicrobial Activity

Research has demonstrated that compounds similar to ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial properties. A study showed that related tetrahydropyrimidines could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, a derivative of this compound was tested against human cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate signaling pathways involved in cancer progression is a focal point of ongoing research .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It has shown effectiveness in inhibiting certain enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. The inhibition of these enzymes can lead to reduced glucose levels in the bloodstream .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against clinical isolates. The results indicated that compounds with bromomethyl substitutions displayed enhanced activity compared to their non-brominated counterparts .

- Anticancer Activity : In vitro studies conducted on breast cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The study attributed this effect to the compound's ability to induce G1 phase cell cycle arrest .

- Enzyme Inhibition : Research focusing on glucose metabolism found that this compound inhibited α-glucosidase activity by up to 70% at a concentration of 100 µM. This suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Q & A

Basic: What synthetic methods are commonly employed for the preparation of this compound?

Answer:

The compound is synthesized via the Biginelli reaction , a one-pot acid-catalyzed cyclocondensation of 4-chlorobenzaldehyde, ethyl acetoacetate, and urea or thiourea derivatives. Typical conditions include refluxing in ethanol with HCl or Lewis acid catalysts (e.g., ZnCl₂) for 12–24 hours. Yield optimization involves adjusting molar ratios (1:1.2:1 for aldehyde:β-ketoester:urea) and catalyst loading (5–10 mol%) . Post-synthesis bromination at the 6-methyl position may require NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ .

Advanced: How can regioselectivity challenges in the Biginelli synthesis be addressed?

Answer:

Regioselectivity issues (e.g., competing formation of 5-carboxylate vs. 6-substituted isomers) are mitigated by:

- Electronic modulation : Electron-withdrawing groups (e.g., -Cl on benzaldehyde) favor cyclization at the β-ketoester carbonyl.

- Steric control : Bulky thioureas (e.g., 3-amino-5-methylisoxazole) direct substitution to the 6-position .

- Crystallographic validation : Single-crystal XRD (SHELXL-refined, R₁ < 0.05) confirms regiochemistry, resolving ambiguities from NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the pyrimidinone NH (δ ~9.5 ppm), 4-CH (δ ~5.3–5.5 ppm), and ethyl ester protons (δ ~4.1–4.3 ppm). Coupling constants (J = 6–8 Hz) confirm chair conformations .

- FT-IR : Stretching bands for C=O (1700–1740 cm⁻¹), C-Br (~550 cm⁻¹), and NH (~3200 cm⁻¹) .

- HRMS : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., C₁₅H₁₅BrClN₂O₃⁺: 397.9854) .

Advanced: How are DFT calculations utilized in predicting electronic properties?

Answer:

B3LYP/6-311++G(d,p) -level DFT:

- Optimizes geometry, revealing bond lengths (e.g., C6-Br = 1.93 Å) and dihedral angles (e.g., Cl-C4-C5=112°) .

- Computes HOMO-LUMO gaps (~5 eV), indicating stability against electrophilic attack.

- TD-DFT : Predicts UV-Vis λmax (e.g., 290 nm in DMSO) via solvent-polarizable continuum models (PCM) .

Basic: What crystallographic methods resolve the structure of brominated dihydropyrimidinones?

Answer:

- Single-crystal XRD (Cu-Kα, λ=1.54178 Å) at 294 K.

- SHELXL refinement (R₁ < 0.05, wR₂ < 0.12) determines bond angles (e.g., N1-C2-O1 = 122.5°) and torsions .

- ORTEP-3 visualizes thermal ellipsoids (30% probability), and PLATON validates absence of twinning/disorder .

Advanced: How do hydrogen bonding networks influence crystal packing?

Answer:

Graph set analysis (R₂²(8) motifs) identifies N-H···O interactions between pyrimidinone NH and ester carbonyls (d = 2.85 Å). These stabilize chair conformations and layer stacking (π-π interactions: 3.6 Å spacing) . Hirshfeld surfaces quantify contacts: H···H (45%), H···O (30%), Br···C (5%) .

Basic: What safety precautions are necessary during synthesis?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood due to bromomethyl lachrymatory effects.

- Storage : –20°C under argon to prevent degradation.

- Waste disposal : Segregate halogenated waste (EPA Class D) .

Advanced: How to resolve NMR data contradictions (predicted vs. observed)?

Answer:

- Dynamic effects : Variable-temperature NMR (25–60°C) detects conformational exchange (e.g., chair inversion).

- DFT-GIAO : Calculates ¹³C shifts (MAE < 2 ppm) to assign ambiguous signals (e.g., C5 vs. C6) .

- 2D NMR : HSQC/HMBC correlates ¹H-¹³C couplings, resolving regiochemistry .

Basic: What pharmacological applications are explored for this scaffold?

Answer:

- Antibacterial assays : MIC determination against S. aureus (ATCC 25923) via broth microdilution (IC₅₀ = 32 µg/mL) .

- QSAR studies : LogP (~2.8) and polar surface area (85 Ų) predict membrane permeability .

Advanced: How to analyze non-covalent interactions using Hirshfeld surfaces?

Answer:

CrystalExplorer generates surfaces mapped with dₙₒᵣₘ (normalized contact distance):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.